8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is a compound that belongs to the class of organic substances known as keto acids. Specifically, it is characterized by the presence of a tetrafluorophenyl group attached to an octanoic acid backbone, which contributes to its unique chemical properties and potential applications in various scientific fields. This compound is notable for its structural complexity and the fluorine substituents, which can significantly influence its reactivity and interaction with biological systems.
8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid can be classified as a medium-chain keto acid due to its carbon chain length (eight carbons) and the presence of a keto functional group. This classification is important for understanding its metabolic pathways and interactions within biological systems .
The synthesis of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid can be depicted as follows:
The compound's structural data can be summarized in a table:
Property | Value |
---|---|
Molecular Formula | C14H14F4O3 |
Molecular Weight | 302.26 g/mol |
IUPAC Name | 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid |
SMILES | CCCCCCC(=O)C(C1=C(C=C(C=C1F)F)F)F |
8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid may undergo various chemical reactions typical for keto acids and aromatic compounds:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts or reagents that facilitate or inhibit specific pathways.
The mechanism of action for 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid in biological systems likely involves:
Research indicates that compounds with similar structures often exhibit bioactivity through modulation of metabolic processes or receptor interactions .
Relevant data on these properties can assist researchers in understanding how this compound behaves under various conditions.
8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid has potential applications in:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3